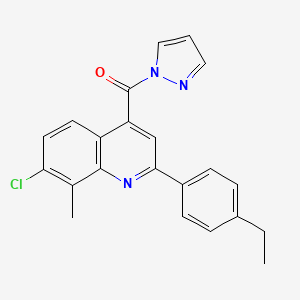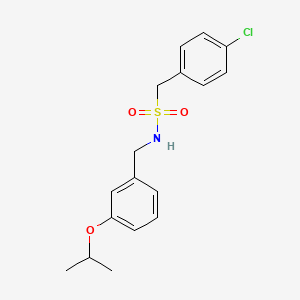
N-(4-methoxyphenyl)-5-(2-thienyl)pentanamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-(2-thienyl)pentanamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11365002 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anthelmintic Properties
N-(4-methoxyphenyl)-5-(2-thienyl)pentanamide, identified as N4MP, has been studied for its potential as an anthelmintic agent. It was found effective against the nematode Toxocara canis, a roundworm affecting animals and humans. Notably, N4MP exhibited lower cytotoxicity to human and animal cell lines compared to albendazole, a widely used anthelmintic. The study suggests N4MP as a promising candidate for novel anthelmintic agents due to its effective parasite control and lower toxicity profile (Silva et al., 2022).
Potential in Inhibiting Lipoxygenase
Research on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives highlighted their role as lipoxygenase inhibitors. Lipoxygenase is an enzyme linked to inflammatory processes, and inhibiting it can be beneficial for treating various inflammatory diseases. This study's results point to the potential therapeutic applications of similar compounds in managing inflammation-related conditions (Aziz‐ur‐Rehman et al., 2016).
Cholesterol Absorption Inhibition
N-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, a related compound, has been synthesized and is identified as a potential new cholesterol absorption inhibitor. Cholesterol absorption inhibitors are crucial in managing hypercholesterolemia, a risk factor for cardiovascular diseases. The synthesis of such compounds opens avenues for new treatments in cholesterol management (Guillon et al., 2000).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines,including compounds similar to this compound, have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their adsorption on steel surfaces follows the Langmuir adsorption isotherm, indicating a spontaneous and effective inhibition process. This suggests potential industrial applications in protecting metals against corrosion, especially in harsh chemical environments (Fouda et al., 2020).
Formation of Metal-Lustrous Organic Crystals
Compounds structurally related to this compound have been synthesized, leading to the formation of organic crystals with metallic luster. These findings are significant in the field of materials science, particularly in the development of novel organic materials with unique optical properties, which could have applications in optics and electronics (Ogura et al., 2006).
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and antimicrobial activity of compounds based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, which are structurally related to this compound. These compounds have shownsignificant antimicrobial activity, especially against colon cancer cells. This underscores the potential of such compounds in developing new, low-toxicity, and efficient medications with broad-spectrum biological activity, offering an alternative to expensive imported medicines (Samelyuk & Kaplaushenko, 2013).
Polymer Engineering
In the field of polymer science, derivatives of this compound have been investigated for their role in the synthesis of novel polyurethanes. Biomass-based diol precursors related to this compound have been polymerized, resulting in polyurethanes with promising mechanical and thermal properties, suitable for commercial applications. This research contributes to the development of new biobased polymers, crucial for sustainable material science (Chalid et al., 2015).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-5-thiophen-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-19-14-10-8-13(9-11-14)17-16(18)7-3-2-5-15-6-4-12-20-15/h4,6,8-12H,2-3,5,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXLUXOORDXRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B4689680.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide](/img/structure/B4689682.png)
![methyl 3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4689690.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689696.png)
![1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4689700.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4689703.png)

![methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4689714.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689722.png)

![butyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4689739.png)
![2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4689765.png)
![2-chloro-N-(2-{5-[(methoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B4689771.png)
